molecular formula C20H19ClN2O3S2 B2488127 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide CAS No. 895475-62-4

3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide

Cat. No.: B2488127
CAS No.: 895475-62-4
M. Wt: 434.95
InChI Key: CDHAUSAHLLWARC-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorothiophenol.

    Formation of the Amide Bond: The final step involves coupling the thiazole derivative with 3,4-dimethoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the amide bond.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The thiazole ring and the chlorophenyl group could play crucial roles in binding to the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-bromophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide
  • 3-((4-fluorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide
  • 3-((4-methylphenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide

Uniqueness

The uniqueness of 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide lies in the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-25-17-8-3-13(11-18(17)26-2)16-12-28-20(22-16)23-19(24)9-10-27-15-6-4-14(21)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHAUSAHLLWARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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